N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of this compound or its derivatives could involve various methods. For instance, one study reported the synthesis of a series of 1-H-pyrazole-3-carboxamide derivatives that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . Another study discussed the synthesis of imidazole-containing compounds, which are considered pharmacologically important active scaffolds .
Molecular Structure Analysis
The molecular structure of “N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide” is complex. It has a molecular formula of C17H18N6O and a molecular weight of 322.4 g/mol . The compound is composed of a pyrazole ring attached to a pyrimidine ring, which is further connected to a phenyl ring via an amino group .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and diverse. One study reported that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition . Another study mentioned that the compound showed favorable calculated parameters, were Lipinski rule-of-5 compliant, possessed good physicochemical properties, and displayed LogD values from 2.0 to 2.7 and a high lipophilic ligand efficacy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide” include a molecular weight of 322.4 g/mol, a molecular formula of C17H18N6O, and a complexity of 399 . It also has a topological polar surface area of 84.7 Ų, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 .
Applications De Recherche Scientifique
Potential Anticancer Agents
The compound has been studied for its potential as an anticancer agent. It has been found to exhibit potent CDK2 inhibitory activity, which is of interest in the development of new cancer treatments . The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
CDK2 Inhibitors
The compound is being explored as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), a protein kinase that has been garnering considerable interest as a target to develop new cancer treatments .
Treatment of Ovarian Cancer
Mechanistic studies in ovarian cancer cells revealed that the compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .
Synthesis of Transition Metal Coordination Compounds
The compound is of interest as N, N, N -tridentate ligands for the synthesis of transition metal coordination compounds .
Electronic Structure Studies
Experimental and theoretical studies of the electronic structure of the resulting compounds were carried out .
In Vivo Studies
In vivo studies in mice and rats have verified that the compound exhibited desired efficacies in CIA and AIA models .
Mécanisme D'action
Target of Action
Similar compounds have been shown to act as ligands for the synthesis of transition metal coordination compounds .
Mode of Action
It’s known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This provides more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .
Biochemical Pathways
Similar compounds have been shown to influence the electronic and spatial structure of coordination compounds .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activity .
Orientations Futures
The future directions for the study of this compound could involve further optimization to improve metabolic stability, as well as molecular modeling to understand the structural basis of the observed structure-activity relationship . Additionally, the compound’s potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics has been suggested .
Propriétés
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11(22)19-12-3-5-13(6-4-12)20-14-9-15(17-10-16-14)21-8-2-7-18-21/h2-10H,1H3,(H,19,22)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGNTSXOSGLLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.